N,N-diethyl-2-methyl-5-nitronicotinamide
Description
N,N-Diethyl-2-methyl-5-nitronicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a methyl group at position 2, a nitro group at position 5, and a diethylamide group at position 2.
Properties
CAS No. |
59290-10-7 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O3/c1-4-13(5-2)11(15)10-6-9(14(16)17)7-12-8(10)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
GHJKDCDGBSTHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-methyl-5-nitronicotinamide typically involves the nitration of a pyridine derivative followed by the introduction of the carboxamide group. One common method involves the reaction of 2-methyl-5-nitropyridine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-methyl-5-nitronicotinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N-diethyl-2-methyl-5-nitronicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-methyl-5-nitronicotinamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) N,N-Diethyl-5-nitropyridin-2-amine
- Structure : Pyridine ring with a nitro group at position 5 and a diethylamine group at position 2.
- Key Differences : Lacks the methyl group at position 2 and the carboxamide moiety present in the target compound.
- The diethylamine group may enhance solubility compared to primary amines .
(b) 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide
- Structure: Benzamide core with nitro (position 2) and dimethylamino (position 5) groups.
- Key Differences: Benzene ring instead of pyridine; dimethylamino and nitro groups are para to each other.
- Implications: The benzene ring lacks the heteroatom-induced polarity of pyridine, affecting electronic properties.
(c) Methyl 2-Amino-5-nitronicotinate
- Structure: Pyridine-3-carboxylate ester with amino (position 2) and nitro (position 5) groups.
- Key Differences: Ester group instead of diethylamide; amino group instead of methyl.
- Implications: The amino group increases hydrogen-bonding capacity, influencing solubility and intermolecular interactions. The ester moiety may confer metabolic instability compared to the amide in the target compound .
Physicochemical and Functional Comparisons
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